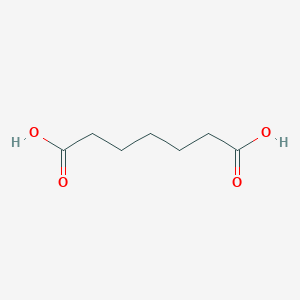
Pimelic acid
Descripción general
Descripción
Synthesis Analysis
Pimelic acid is produced commercially by oxidation of cycloheptanone with dinitrogen tetroxide . Other routes include the relatively unselective oxidation of palmitic acid and the carbonylation of caprolactone . Pimelic acid has also been synthesized from cyclohexanone and from salicylic acid . In the former route, the additional carbon is supplied by dimethyl oxalate, which reacts with the enolate . In other syntheses, pimelic acid is made from cyclohexene-4-carboxylic acid .Molecular Structure Analysis
The molecular formula of Pimelic acid is C7H12O4 . Its molecular weight is 160.17 g/mol .Chemical Reactions Analysis
Based on the solubilities of pimelic acid in ionic liquids [EMIM][HSO4], [PMIM]Br, [i-PMIM][HSO4], [BMIM]Br, and [BMIM][HSO4], dissolution enthalpy and dissolution entropy at different temperatures have been calculated . The experimental data of solubilities are correlated with the modified Apelblat equation .Physical And Chemical Properties Analysis
Pimelic acid appears as a colorless or white solid . It has a density of 1.28 g/cm3 . The melting point ranges from 103 to 105 °C (217 to 221 °F; 376 to 378 K) . It decomposes at its boiling point . The acidity (pKa) is 4.71 and pKa2 = 5.58 .Aplicaciones Científicas De Investigación
Application in the Synthesis of Nanoparticles
The Specific Scientific Field
1.2 A Comprehensive and Detailed Summary of the Application Pimelic acid is used in the synthesis of functionalized titanium dioxide (TiO2) nanospheres . The goal of this synthesis is to promote a high percentage of β-crystal into a matrix of isotactic polypropylene (iPP) by using a low amount of nucleating agent .
1.3 A Detailed Description of the Methods of Application or Experimental Procedures The successful chemical attachment of pimelic acid onto the TiO2 surface was indicated by the presence of a new band at 1575 cm−1 and an increase in the thermal stability of the PA of approximately 200 °C . These were observed through infrared spectra and thermogravimetric techniques .
1.4 A Thorough Summary of the Results or Outcomes Obtained The iPP nanocomposite was analyzed by differential scanning calorimetry and wide-angle X-ray diffraction to identify β-crystals . An exothermic peak at 152 °C and a diffraction peak at 2θ = 16.2° confirmed the ability of the TiO2–PA nanoparticles to promote the β-crystal phase in the iPP nanocomposite even at low percentages (0.1 % w/w) . About 85 % of β-crystal content was promoted with the TiO2–PA particles, significantly higher than the 25 % obtained by unmodified TiO2 particles .
Application in the Construction of Metal-Organic Frameworks (MOFs)
The Specific Scientific Field
2.2 A Comprehensive and Detailed Summary of the Application Pimelic acid is used in the hydrothermal reaction of Cd (NO3)2·4H2O mixed with two N-containing ligands to give rise to two new Cd (II) MOFs . These MOFs have been used as luminescence sensing materials .
2.3 A Detailed Description of the Methods of Application or Experimental Procedures The hydrothermal reaction of Cd (NO3)2·4H2O, pimelic acid (H2Pim) mixed with two N-containing ligands of 1,2-bis (2-methyl-imidazol-1-ylmethyl)benzene (1,2-mbix) or 1,3-bis (2-methyl-imidazol-1-ylmethyl)benzene (1,3-mbix) gave rise to two new Cd (II) MOFs .
2.4 A Thorough Summary of the Results or Outcomes Obtained The luminescent properties of these MOFs have been investigated . Furthermore, the luminescent quenching experiments suggest both MOFs exhibit good selectivity and sensitivity to detect Fe3+ and Cr2O72− in water .
Application in the Biosynthesis of Amino Acids
The Specific Scientific Field
3.2 A Comprehensive and Detailed Summary of the Application Pimelic acid derivatives are involved in the biosynthesis of the amino acid called lysine . It is applied as a precursor to many polyesters and polyamides .
3.3 A Detailed Description of the Methods of Application or Experimental Procedures The specific methods of application or experimental procedures for this application are not provided in the available resources.
3.4 A Thorough Summary of the Results or Outcomes Obtained The specific results or outcomes for this application are not provided in the available resources.
Application in the Synthesis of Polyesters and Polyamides
The Specific Scientific Field
4.2 A Comprehensive and Detailed Summary of the Application Pimelic acid is applied as a precursor to many polyesters and polyamides . These polymers have a wide range of applications, from clothing and packaging to engineering and electronics.
4.3 A Detailed Description of the Methods of Application or Experimental Procedures The specific methods of application or experimental procedures for this application are not provided in the available resources.
4.4 A Thorough Summary of the Results or Outcomes Obtained The specific results or outcomes for this application are not provided in the available resources.
Application in the Biosynthesis of Biotin
The Specific Scientific Field
5.2 A Comprehensive and Detailed Summary of the Application Derivatives of pimelic acid are involved in the biosynthesis of the vitamin biotin . Biotin is a crucial nutrient that supports metabolic, nerve, digestive, and cardiovascular functions.
5.3 A Detailed Description of the Methods of Application or Experimental Procedures The specific methods of application or experimental procedures for this application are not provided in the available resources.
5.4 A Thorough Summary of the Results or Outcomes Obtained The specific results or outcomes for this application are not provided in the available resources.
Application in Solubility Studies
The Specific Scientific Field
6.2 A Comprehensive and Detailed Summary of the Application The solubilities of pimelic acid in different solvents such as ether, tetrahydrofuran, ethanol, and methanol have been studied . These studies are important for understanding the physical and chemical properties of pimelic acid.
6.3 A Detailed Description of the Methods of Application or Experimental Procedures The solubilities of pimelic acid in these solvents were measured and the experimental data were correlated and compared with Apelblat equation, simplified Apelblat equation, and λh equation .
6.4 A Thorough Summary of the Results or Outcomes Obtained The results showed that the simplified Apelblat equation had better agreement with experimental data .
Safety And Hazards
Pimelic acid causes serious eye irritation and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contact with skin and eyes, and use personal protective equipment . It should be handled in accordance with good industrial hygiene and safety practice .
Propiedades
IUPAC Name |
heptanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c8-6(9)4-2-1-3-5-7(10)11/h1-5H2,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLJVNTCWHIRURA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5021598 | |
| Record name | Heptanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5021598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid, Solid; [Merck Index] White powder; [Alfa Aesar MSDS], Solid | |
| Record name | Heptanedioic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pimelic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16095 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Pimelic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000857 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
342.00 °C. @ 760.00 mm Hg | |
| Record name | Pimelic Acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01856 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pimelic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000857 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
50.0 mg/mL | |
| Record name | Pimelic Acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01856 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pimelic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000857 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Pimelic acid | |
CAS RN |
111-16-0 | |
| Record name | Pimelic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111-16-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pimelic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111160 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pimelic Acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01856 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | pimelic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30112 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Heptanedioic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Heptanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5021598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pimelic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.492 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIMELIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BZQ96WX25F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Pimelic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000857 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
103 - 106 °C | |
| Record name | Pimelic Acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01856 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pimelic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000857 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





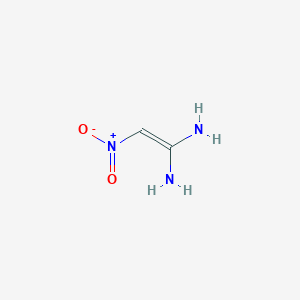
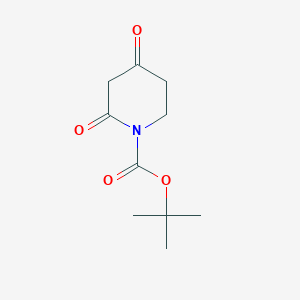
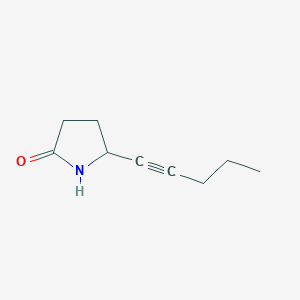
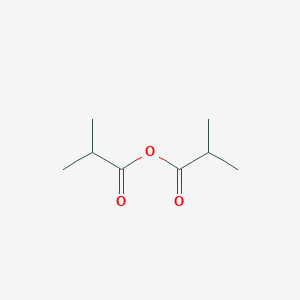



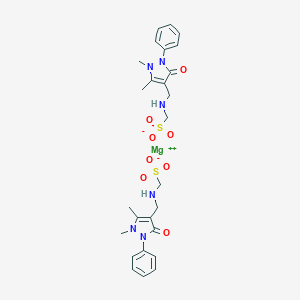
![Imidazo[4,5-f]benzotriazol-6(1H)-one, 5,7-dihydro-5-methyl-(9CI)](/img/structure/B51437.png)


